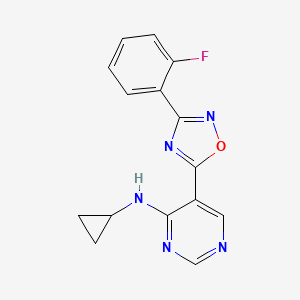

N-cyclopropyl-5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine

Description

N-cyclopropyl-5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine is a pyrimidine-based compound featuring a 1,2,4-oxadiazole ring substituted with a 2-fluorophenyl group and a cyclopropylamine moiety at the pyrimidine’s 4-position. The oxadiazole ring enhances metabolic stability and facilitates π-π stacking interactions, while the fluorophenyl group contributes to lipophilicity and target binding affinity.

Properties

IUPAC Name |

N-cyclopropyl-5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FN5O/c16-12-4-2-1-3-10(12)14-20-15(22-21-14)11-7-17-8-18-13(11)19-9-5-6-9/h1-4,7-9H,5-6H2,(H,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQEOUNMYSUNVIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=NC=NC=C2C3=NC(=NO3)C4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine typically involves multi-step organic reactions. One possible synthetic route could start with the preparation of the pyrimidine core, followed by the introduction of the cyclopropyl group through cyclopropanation reactions. The oxadiazole ring can be formed via cyclization reactions involving appropriate precursors, and the fluorophenyl group can be introduced through nucleophilic aromatic substitution or other suitable methods.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions could be used to modify the functional groups, such as reducing the oxadiazole ring.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation, typically involving controlled temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield oxides of the compound, while reduction could lead to partially or fully reduced derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe or ligand in biochemical studies.

Medicine: Investigation as a candidate for drug development, particularly for its potential pharmacological properties.

Industry: Use in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-cyclopropyl-5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following comparison evaluates the structural, physicochemical, and functional differences between the target compound and analogs (Table 1).

Table 1: Structural and Functional Comparison of Pyrimidine Derivatives

Key Observations

Structural Flexibility and Stability The target compound’s cyclopropyl group (vs. The oxadiazole ring in both oxadiazole-containing analogs contributes to metabolic resistance compared to non-oxadiazole derivatives like the compound in . The N-(2-fluorophenyl) analog incorporates a methoxyphenyl aminomethyl group at position 5, enabling hydrogen bonding (C–H∙∙∙O) that stabilizes its crystal lattice. This contrasts with the target compound’s lack of reported crystallographic data.

Biological Activity The compound in demonstrated antibacterial and antifungal activity, attributed to its methoxyphenyl and fluorophenyl substituents, which may disrupt microbial membranes or enzymes.

Physicochemical Properties

Biological Activity

N-cyclopropyl-5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine is a compound of interest due to its potential biological activities. This article synthesizes current research findings on its biological effects, mechanisms of action, and applications in medicinal chemistry.

Chemical Structure and Synthesis

The compound is characterized by a unique structure that integrates a cyclopropyl group, a pyrimidine ring, and an oxadiazole moiety. The synthesis typically involves multi-step reactions starting from 2-fluoroaniline and various intermediates to achieve the final product. Key reagents include dimethylformamide (DMF) and potassium carbonate (K2CO3) as catalysts.

Anticancer Properties

Research has indicated that compounds containing the 1,2,4-oxadiazole scaffold often exhibit significant anticancer activity. For instance, various derivatives have shown cytotoxic effects against several cancer cell lines. A study demonstrated that similar oxadiazole derivatives exhibited IC50 values ranging from 92.4 µM to lower against different cancer types, including colon adenocarcinoma and lung carcinoma . The mechanism of action may involve the inhibition of specific kinases or modulation of apoptotic pathways.

Antimicrobial Activity

The compound's antimicrobial properties are also noteworthy. Studies have shown that oxadiazole derivatives can inhibit bacterial growth effectively. For example, certain derivatives have been reported to have minimum inhibitory concentration (MIC) values as low as 4.69 µM against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus . This suggests that this compound may share similar antimicrobial characteristics.

The biological activity of this compound can be attributed to its interaction with various molecular targets. The oxadiazole moiety is known for its ability to bind to enzymes and receptors, potentially altering their functions. For example, it may inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression by regulating gene expression .

Case Studies and Research Findings

Several studies have explored the biological implications of related compounds:

- Anticancer Activity : A derivative with a similar structure showed promising results in inhibiting tumor growth in vitro across multiple cancer cell lines .

- Antimicrobial Efficacy : Another study highlighted the potential of oxadiazole derivatives in combating resistant bacterial strains, with significant efficacy demonstrated in vitro .

- Inhibition Studies : Research has also focused on the inhibition of enzymes such as carbonic anhydrase and butyrylcholinesterase by related compounds, indicating a broad spectrum of biological activity .

Data Summary Table

| Biological Activity | Compound Type | IC50/MIC Values | Target Organisms |

|---|---|---|---|

| Anticancer | Oxadiazole | ~92.4 µM | Various cancer cell lines |

| Antimicrobial | Oxadiazole | 4.69 µM | Bacillus subtilis, Staphylococcus aureus |

| Enzyme Inhibition | Oxadiazole | Varies | HDACs, CA |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.